N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a propanamide moiety at position 2. The thieno[3,4-c]pyrazole scaffold combines a sulfur-containing thiophene ring fused to a pyrazole, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-15(20)17-16-12-8-21-9-13(12)18-19(16)14-6-5-10(2)7-11(14)3/h5-7H,4,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEYGHBWKIPNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CSCC2=NN1C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce different functional groups such as halides or amines .
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
Compounds 7c–7f () share the propanamide backbone but differ in aromatic substituents:
- 7c : N-(3-methylphenyl)
- 7d : N-(4-methylphenyl)
- 7e : N-(2,4-dimethylphenyl)
- 7f : N-(2,5-dimethylphenyl)
Key Differences :
- Electronic Effects : Para-methyl groups (7d ) enhance electron-donating effects, while ortho-substitutions (7c , 7e , 7f ) may distort planarity, affecting π-π stacking interactions.
| Compound | Substituent | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 7c | 3-methylphenyl | 134–136 | 375 |
| 7d | 4-methylphenyl | 160–162 | 375 |
| 7e | 2,4-dimethylphenyl | 172–174 | 389 |
| 7f | 2,5-dimethylphenyl | 175–178 | 389 |
| Target Compound | 2,4-dimethylphenyl | Not reported | ~389 (estimated) |
Heterocyclic Core Variations
The compound described in , N-(3,4-dimethylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide, replaces the thieno[3,4-c]pyrazole core with a pyrazole-thiazole hybrid.
Key Differences :
- Hydrogen Bonding : The hydroxy group in ’s compound introduces additional hydrogen-bonding capacity, absent in the target compound.
- Aromatic Systems : The thiazole ring () vs. thiophene-pyrazole fusion (target compound) alters electron distribution and polar surface area, influencing solubility and reactivity .
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a propanamide moiety. The IUPAC name reflects its complex structure:
- IUPAC Name : N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
- Molecular Formula : C20H24N4OS
- Molecular Weight : 364.49 g/mol
This structure is known to influence its biological activity significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Modulation of Receptor Activity : It may act on various G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular responses such as proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit potent anticancer properties against various cancer cell lines. For instance, studies show significant inhibition of cell proliferation in human cancer cell lines such as HT-29 and TK-10 at micromolar concentrations.
- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways.
Case Studies
- Antitumor Efficacy : A study evaluating the anticancer effects of thieno[3,4-c]pyrazole derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various tumor cell lines. The study highlighted the potential for further development as anticancer agents.
- Antimicrobial Testing : In vitro tests on bacterial strains revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria at concentrations ranging from 10 to 50 µg/mL. The study suggested that structural modifications could enhance its antimicrobial potency.
Data Table: Summary of Biological Activities
| Activity Type | Test System | Concentration Range | Observed Effect |
|---|---|---|---|
| Anticancer | HT-29 Cell Line | 1 - 10 µM | Significant growth inhibition |
| Antimicrobial | Staphylococcus aureus | 10 - 50 µg/mL | Inhibition of bacterial growth |
| Enzyme Inhibition | COX Enzymes | Varies | Reduced enzyme activity |
| Antioxidant | DPPH Radical Scavenging | 5 - 100 µg/mL | Scavenging activity observed |
Q & A
Q. Advanced: How can reaction yields be improved when scaling synthesis for SAR studies?
Optimize temperature gradients (e.g., slow cooling during cyclization to reduce side products) and employ microwave-assisted synthesis (e.g., 150°C, 30 mins) to accelerate steps. Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.4 ppm for dimethylphenyl), thieno-pyrazole protons (δ 2.5–3.2 ppm for methylene groups), and amide NH (δ 8.1–8.5 ppm). ¹³C signals at ~165 ppm confirm the carbonyl .
- X-ray Crystallography: Resolves substituent orientation; the 2,4-dimethylphenyl group adopts a planar conformation relative to the thieno-pyrazole core .
- HRMS: Exact mass calculated for C₁₉H₂₂N₃OS: 348.1485 (M+H⁺) .
Q. Advanced: How are structural ambiguities resolved when spectroscopic data conflict?
Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity between the propanamide chain and thieno-pyrazole methyl groups. DFT calculations (e.g., B3LYP/6-31G*) model expected NMR shifts for comparison .
Basic: What in vitro assays are used for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., JAK2) or cyclooxygenase-2 (COX-2) at 1–100 μM, using fluorogenic substrates. IC₅₀ values <10 μM suggest therapeutic potential .
- Antimicrobial Screening: Agar dilution assays (MIC determination) against S. aureus and E. coli .
Q. Advanced: How to address discrepancies in bioactivity across studies (e.g., conflicting IC₅₀ values)?
Control for assay conditions:
- Solubility: Use DMSO concentrations ≤0.1% to avoid solvent interference.
- Metabolic Stability: Pre-incubate with liver microsomes to assess compound degradation.
- Orthogonal Assays: Validate COX-2 inhibition via Western blot (reduced PGE₂) alongside enzymatic assays .
Basic: What is the hypothesized mechanism of action for this compound?
Methodological Answer:
Computational docking (AutoDock Vina) predicts strong binding (ΔG ≈ -9.2 kcal/mol) to COX-2’s hydrophobic pocket via the thieno-pyrazole core, while the propanamide group hydrogen-bonds with Arg120 .
Q. Advanced: How to experimentally validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Heat shock (45°C, 3 mins) to assess protein stabilization upon compound binding.
- CRISPR Knockout: Compare activity in wild-type vs. COX-2⁻/− cells to confirm target specificity .
Basic: How do substituents (e.g., dimethylphenyl vs. fluorophenyl) influence bioactivity?
Methodological Answer:
Q. Advanced: How to design a systematic SAR study for optimizing potency and ADMET properties?
- Library Design: Synthesize 10–15 analogs with varied substituents (e.g., methoxy, nitro, halogens) at positions 2 and 4.
- Multivariate Analysis: Use PCA to correlate structural descriptors (e.g., Hammett σ, π values) with bioactivity and microsomal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
